N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide

Crystallinity Purity Specification Physical Property

Standard trifluoromethyl acetanilides lack the ortho-amino group required for key amine-directed transformations, making them unsuitable for heterocycle synthesis or SAR campaigns. - **Key advantage:** Enables diazotization, condensation, and cyclization; LogP 2.10, PSA 55.12 Ų for enhanced H-bonding. - **Target application:** Anti-inflammatory & analgesic API intermediates; supports N-functionalization (sulfonamides, ureas, carbamates). - **Supply:** ≥98% purity, beige powder. Reliable B2B shipping with technical data sheet available.

Molecular Formula C9H9F3N2O
Molecular Weight 218.18 g/mol
CAS No. 1579-89-1
Cat. No. B072877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Amino-3-(trifluoromethyl)phenyl)acetamide
CAS1579-89-1
Molecular FormulaC9H9F3N2O
Molecular Weight218.18 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)N)C(F)(F)F
InChIInChI=1S/C9H9F3N2O/c1-5(15)14-6-2-3-8(13)7(4-6)9(10,11)12/h2-4H,13H2,1H3,(H,14,15)
InChIKeyQMCLCXKXDXBQLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide: Sourcing & Structural Context


N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide (CAS 1579-89-1), also known as 5-acetamido-2-aminobenzotrifluoride, is a fluorinated aromatic amine with the molecular formula C₉H₉F₃N₂O and molecular weight 218.18 g/mol . The compound features a trifluoromethyl group positioned ortho to a primary aromatic amine and para to an acetamide moiety, with a reported LogP of 2.10 and topological polar surface area (PSA) of 55.12 Ų . It is typically supplied as a beige to light brown powder with purity specifications ≥98% and is recognized as an organic synthesis intermediate and pharmaceutical building block [1].

Building block Ortho-amino group enables N‑heterocycle synthesis and amine-directed derivatization
Trifluoromethyl core Fluorinated aromatic scaffold for medicinal chemistry and lead research
Handling Moisture-sensitive solid; requires inert storage and dry conditions

N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide: Ortho-Amino & LogP Distinction


Generic substitution of 4'-amino-3'-(trifluoromethyl)acetanilide with simpler trifluoromethyl acetanilides such as 4'-(trifluoromethyl)acetanilide (CAS 349-97-3) is not functionally equivalent. The presence of the ortho-amino group fundamentally alters the compound's hydrogen-bonding capacity (PSA 55.12 Ų vs. 29.10 Ų for the unsubstituted analog) and lipophilicity profile (LogP 2.10 vs. 3.72) [1]. This structural difference changes both the compound's reactivity as a synthetic building block and its physicochemical behavior in biological or formulation contexts. The quantitative distinctions in solubility, crystallinity, and amine-derived derivatization potential presented in Section 3 demonstrate that procurement specifications for specific reactions or applications cannot be met by substituting a non-amino analog.

Reactivity mismatch
Ortho-amino group provides nucleophilic reactivity absent in non-amino analogs — direct substitution may fail in amine-requiring syntheses.
Physicochemical profile
PSA, LogP, and melting point differ significantly from 4'-trifluoromethyl acetanilide — chromatography and solubility parameters not interchangeable.
Handling divergence
Moisture sensitivity requires inert storage; non-amino analog often stable at ambient — procurement and lab protocols are distinct.

N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide: Differentiation Evidence vs. Analogs


Melting Point & Crystallinity: Comparison with Non-Amino Analogs

The melting point of 4'-amino-3'-(trifluoromethyl)acetanilide is 119 °C, which is markedly lower than that of 4'-(trifluoromethyl)acetanilide (153–155 °C) . This 34–36 °C difference directly reflects the disruption of crystal packing imparted by the ortho-amino substituent and its hydrogen-bonding capacity.

Melting point
Data to verify
Δ = -34 to -36 °C (lower mp)
Lower crystallinity may alter solubility and solid‑phase handling.
Reported range; verify against lot-specific certificate.
Crystallinity Purity Specification Physical Property

LogP & Hydrophilic-Lipophilic Balance: Ortho-Amino Effect

4'-Amino-3'-(trifluoromethyl)acetanilide has a reported LogP of 2.10, whereas 4'-(trifluoromethyl)acetanilide has an XLogP3 of 2.3 (experimental LogP ~3.72 reported elsewhere) [1]. The reduction in LogP reflects the hydrophilic contribution of the ortho-amino group, which increases aqueous solubility relative to the non-amino analog.

LogP shift
Reported
Δ LogP ≈ -0.2 to -1.6 (more hydrophilic)
Increased hydrophilicity influences chromatography retention and partition behavior.
Calculated vs. experimental LogP may differ; source review recommended.
Lipophilicity LogP Physicochemical Property

Hydrogen Bond Donor Capacity & PSA: Derivatization Implications

The topological polar surface area (PSA) of 4'-amino-3'-(trifluoromethyl)acetanilide is 55.12 Ų, nearly double the PSA of 4'-(trifluoromethyl)acetanilide (29.10 Ų) [1]. This difference arises from the presence of the primary aromatic amine, which contributes one additional hydrogen bond donor.

PSA increase
Reported
Δ = +26.02 Ų (higher PSA)
Higher PSA and hydrogen‑bond capacity support amine‑based derivatization and molecular recognition.
Topological PSA from calculated descriptors.
Hydrogen Bonding PSA Derivatization

Moisture Sensitivity & Storage: Hygroscopic Character vs. Non-Amino Analog

4'-Amino-3'-(trifluoromethyl)acetanilide is classified as moisture-sensitive and hygroscopic, requiring storage under inert gas [1]. In contrast, 4'-(trifluoromethyl)acetanilide is reported as stable at room temperature without special atmospheric protection . This difference is attributed to the ortho-amino group, which can absorb ambient moisture and undergo slow oxidation.

Moisture sensitivity
Class-level
Hygroscopic; requires inert gas storage
Procurement must include inert‑atmosphere handling; non‑amino analog is ambient‑stable.
Vendor specifications; confirm lot‑specific sensitivity.
Stability Storage Condition Hygroscopicity

Synthetic Versatility: Ortho-Amino Derivatization Pathways

The ortho-amino group in 4'-amino-3'-(trifluoromethyl)acetanilide provides a nucleophilic site for diazotization, acylation, sulfonylation, and condensation reactions that are entirely absent in 4'-(trifluoromethyl)acetanilide . This enables the synthesis of benzimidazoles, quinazolines, and various heterocyclic scaffolds via amine-directed transformations.

Synthetic versatility
Class-level
Ortho‑NH₂ enables diazotization, N‑acylation, imine formation
Amine‑dependent pathways not accessible with non‑amino analog.
Reactivity based on class‑level knowledge; substrate‑specific validation needed.
Synthetic Intermediate Derivatization Reactivity

LogP Across Positional Isomers: Ortho-Amino Hydrophilicity

Among structurally related trifluoromethyl acetanilide analogs, 4'-amino-3'-(trifluoromethyl)acetanilide (LogP 2.10) exhibits the lowest lipophilicity, compared to 4'-(trifluoromethyl)acetanilide (XLogP3 2.3), 3'-(trifluoromethyl)acetanilide (XLogP3 2.3), and 2'-(trifluoromethyl)acetanilide (XLogP3 2.1–2.3) [1][2][3].

LogP among isomers
Reported
Lowest lipophilicity (LogP 2.10) among trifluoromethyl acetanilides
More hydrophilic than 2'‑, 3'‑, and 4'‑CF₃ positional isomers — may affect solvent selection.
Calculated LogP; confirm experimentally.
LogP Positional Isomer Hydrophilicity

N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide: Recommended Application Scenarios


Fluorinated Heterocycle Synthesis via Ortho-Amino Derivatization

This compound is optimally deployed as a synthetic building block in medicinal chemistry campaigns where the ortho-amino group is required for diazotization, condensation, or cyclization to form nitrogen-containing heterocycles. Non-amino analogs such as 4'-(trifluoromethyl)acetanilide lack the requisite nucleophilic amine and cannot participate in these amine-directed transformations .

Anti-inflammatory Lead Optimization: Trifluoromethyl-Enhanced Potency

Trifluoroacetanilide derivatives have demonstrated anti-inflammatory activity comparable to or exceeding that of indomethacin and phenylbutazone in animal models [1]. 4'-Amino-3'-(trifluoromethyl)acetanilide serves as a key intermediate in developing anti-inflammatory and analgesic drug candidates, with the trifluoromethyl group contributing to metabolic stability and target engagement .

Chromatography & Formulation Studies: LogP & PSA Profiling

The compound's LogP of 2.10 and PSA of 55.12 Ų distinguish it from non-amino trifluoromethyl acetanilides (LogP ~2.3–3.7, PSA ~29 Ų), making it suitable for studies where higher hydrophilicity and increased hydrogen-bonding capacity are required [1]. Applications include reversed-phase chromatography method development, solubility assessments, and permeability assays where the amino group alters retention and partitioning behavior.

Sulfonamide, Amide & Urea Library Synthesis from Aromatic Amine

The presence of a primary aromatic amine ortho to a trifluoromethyl group makes this compound a valuable precursor for generating diverse compound libraries via N-functionalization. It can be converted to sulfonamides, secondary amides, ureas, and carbamates, enabling structure-activity relationship (SAR) exploration around the trifluoromethyl-substituted aromatic core .

Application
Selection Property
Validation Focus
Fluorinated heterocycle synthesis
Ortho‑amino derivatization capacity
Amine‑directed cyclization / condensation
Anti‑inflammatory lead research
Trifluoromethyl‑substituted acetanilide scaffold
Anti‑inflammatory assay endpoints (comparative studies)
Chromatography & formulation studies
LogP / PSA profile
Retention time and solubility assessment
Compound library synthesis
Primary aromatic amine reactivity
N‑functionalization (sulfonylation, acylation, urea)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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